molecular formula C22H16F3N3 B5577815 2-methyl-4-phenyl-3-[1-phenyl-4-(trifluoromethyl)-1H-imidazol-2-yl]pyridine

2-methyl-4-phenyl-3-[1-phenyl-4-(trifluoromethyl)-1H-imidazol-2-yl]pyridine

Cat. No.: B5577815
M. Wt: 379.4 g/mol
InChI Key: YYURFKAKLKVOMU-UHFFFAOYSA-N
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Description

2-methyl-4-phenyl-3-[1-phenyl-4-(trifluoromethyl)-1H-imidazol-2-yl]pyridine is a complex organic compound that features a pyridine ring substituted with a methyl group, a phenyl group, and an imidazole ring bearing a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-phenyl-3-[1-phenyl-4-(trifluoromethyl)-1H-imidazol-2-yl]pyridine typically involves multi-step organic reactions. One common approach is the condensation of a pyridine derivative with an imidazole derivative under specific conditions. For instance, the reaction may involve the use of a base such as sodium hydride or potassium carbonate to deprotonate the imidazole, followed by nucleophilic substitution on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-phenyl-3-[1-phenyl-4-(trifluoromethyl)-1H-imidazol-2-yl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-methyl-4-phenyl-3-[1-phenyl-4-(trifluoromethyl)-1H-imidazol-2-yl]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-methyl-4-phenyl-3-[1-phenyl-4-(trifluoromethyl)-1H-imidazol-2-yl]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-4-phenyl-3-[1-phenyl-4-(trifluoromethyl)-1H-imidazol-2-yl]pyridine is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. The presence of both the trifluoromethyl-imidazole and pyridine moieties makes it a versatile compound for various applications .

Properties

IUPAC Name

2-methyl-4-phenyl-3-[1-phenyl-4-(trifluoromethyl)imidazol-2-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F3N3/c1-15-20(18(12-13-26-15)16-8-4-2-5-9-16)21-27-19(22(23,24)25)14-28(21)17-10-6-3-7-11-17/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYURFKAKLKVOMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1C2=NC(=CN2C3=CC=CC=C3)C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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